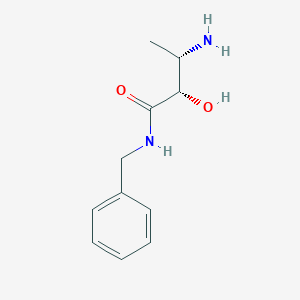

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Beschreibung

Eigenschaften

CAS-Nummer |

917875-42-4 |

|---|---|

Molekularformel |

C11H16N2O2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide |

InChI |

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1 |

InChI-Schlüssel |

QYFBXGQDDJBPIX-WPRPVWTQSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N |

Kanonische SMILES |

CC(C(C(=O)NCC1=CC=CC=C1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Reduction

Asymmetric reduction is a common approach used to synthesize (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide from precursor compounds. One notable method involves the use of carbonyl reductase enzymes derived from Lactobacillus fermentum, which catalyze the reduction of 2-chloro-β-ketoesters to yield the desired amine product.

Amide Formation

Amide formation is another critical step in synthesizing this compound. The following steps outline this process:

Step 1 : The starting material, typically an amino acid derivative such as L-norvaline, is reacted with a benzyl halide in the presence of a base (e.g., sodium hydroxide) to form an intermediate dibenzylamino compound.

Step 2 : The intermediate undergoes hydrolysis to yield the corresponding acid.

Step 3 : The acid is then converted into an amide using coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under controlled conditions.

Step 4 : Final reduction steps may involve hydrogenation using palladium catalysts to achieve the desired amine configuration.

Reaction Conditions

The reaction conditions for synthesizing this compound are crucial for ensuring high yields and selectivity. Key parameters include:

Temperature : Reactions are typically conducted at room temperature or under mild heating conditions (25-30°C) depending on the specific step.

Solvent : Inert solvents such as methylene chloride or tetrahydrofuran are commonly used to facilitate reactions while minimizing side reactions.

Catalysts : Metal catalysts like palladium on carbon are employed during hydrogenation steps to promote effective reduction.

Summary of Preparation Methods

| Method | Key Steps | Notable Conditions |

|---|---|---|

| Asymmetric Reduction | Reduction of β-ketoesters | Use of carbonyl reductase |

| Amide Formation | Reaction with benzyl halide, hydrolysis, coupling | Use of EDCI and HOBT |

| Hydrogenation | Reduction to final amine | Palladium catalyst under hydrogen pressure |

Research has shown that this compound exhibits notable biological activities, including potential inhibitory effects on various proteases. Studies have demonstrated its application in:

Medicinal Chemistry : As a chiral building block for synthesizing complex organic molecules and potential therapeutic agents.

Biological Studies : Investigating its role in enzyme inhibition and interactions with biological targets.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(2S,3S)-3-Amino-N-Benzyl-2-hydroxybutanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chirales Bauelement bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle bei der Hemmung von Enzymen und Proteininteraktionen untersucht.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Auswirkungen auf biologische Pfade zu erforschen.

Wirkmechanismus

Der Wirkmechanismus von (2S,3S)-3-Amino-N-Benzyl-2-hydroxybutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Stereochemie der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, wodurch deren Aktivität gehemmt oder deren Funktion verändert wird. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, was zu Veränderungen in zellulären Prozessen führt.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Wirkmechanismus

The mechanism of action of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The following table highlights key structural differences between (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide and analogous compounds:

Key Observations :

- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with the (2R) isomer in evidence 3, which may lead to divergent binding affinities in biological systems.

- Functional Groups: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to the dimethyl or chloro substituents in analogs .

Biologische Aktivität

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.27 g/mol

- Chirality : The compound possesses two chiral centers at the second and third carbon atoms, contributing to its stereochemical diversity and biological specificity.

The presence of an amino group, a hydroxyl group, and a benzyl substituent enhances its potential for interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of various proteases, particularly serine and cysteine proteases. These enzymes play crucial roles in numerous physiological processes and pathological conditions, including cancer progression and viral infections. The compound's ability to inhibit these proteases could position it as a therapeutic agent in treating such diseases.

Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on protease activity. The following table summarizes key findings from these studies:

Case Studies

- Cancer Therapeutics : A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size when treated with this compound compared to control groups.

- Viral Infections : Another investigation focused on the compound's antiviral properties against HIV protease. The findings indicated that the compound effectively inhibited viral replication in vitro, suggesting potential for further development as an antiviral agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Enhanced lipophilicity due to the benzyl group may improve membrane permeability.

- Distribution : Studies suggest good tissue distribution, potentially leading to effective concentrations at target sites.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations primarily via hepatic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.